molecular formula C20H16ClN3O2S B12208773 N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B12208773
M. Wt: 397.9 g/mol
InChI Key: GHFREVVTFFYQMR-UHFFFAOYSA-N
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Description

N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a complex organic compound that features a benzothiophene and indole moiety

Preparation Methods

The synthesis of N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiophene and indole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other benzothiophene and indole derivatives. What sets N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N'-(3-chloro-1-benzothiophene-2-carbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

InChI

InChI=1S/C20H16ClN3O2S/c1-10-11(2)22-15-8-7-12(9-14(10)15)19(25)23-24-20(26)18-17(21)13-5-3-4-6-16(13)27-18/h3-9,22H,1-2H3,(H,23,25)(H,24,26)

InChI Key

GHFREVVTFFYQMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)C

Origin of Product

United States

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